2-Chloro-4-(methoxymethoxy)-1-nitrobenzene
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Overview
Description
2-Chloro-4-(methoxymethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxymethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethoxy)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-methoxytoluene, followed by the protection of the hydroxyl group with a methoxymethyl (MOM) group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydride for the protection step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxymethoxy group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Reduction: Palladium on carbon (Pd/C) as a catalyst with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Nucleophilic Substitution: 2-Amino-4-(methoxymethoxy)-1-nitrobenzene.
Reduction: 2-Chloro-4-(methoxymethoxy)-1-aminobenzene.
Oxidation: 2-Chloro-4-(methoxymethoxy)-1-carboxybenzene.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethoxy)-1-nitrobenzene depends on its specific application. In biochemical contexts, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxybenzoic acid
- 2-Chloro-4-methoxypyridine
- 2-Chloro-4-methoxyphenol
Comparison
2-Chloro-4-(methoxymethoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a methoxymethoxy group, which confer distinct reactivity and potential applications. Compared to 2-Chloro-4-methoxybenzoic acid, it has a nitro group instead of a carboxyl group, leading to different chemical behavior and biological activity. Similarly, 2-Chloro-4-methoxypyridine and 2-Chloro-4-methoxyphenol lack the nitro group, making them less reactive in certain contexts .
Properties
CAS No. |
61588-36-1 |
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Molecular Formula |
C8H8ClNO4 |
Molecular Weight |
217.60 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO4/c1-13-5-14-6-2-3-8(10(11)12)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
GPCGFRLQQJUONH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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